Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Medicinal Chemistry Kinase Inhibition Structural Biology

Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate (CAS: 160744-13-8) is a bifunctional thiophene-based building block bearing both a methyl carboxylate group and a primary hydroxyethyl side chain on the 2- and 5-positions, respectively. This compound is commercially available as a versatile intermediate for organic synthesis, pharmaceutical research, and materials science applications, with documented purity specifications and scalable production capacity.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 160744-13-8
Cat. No. B178111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(2-hydroxyethyl)thiophene-2-carboxylate
CAS160744-13-8
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(S1)CCO
InChIInChI=1S/C8H10O3S/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3,9H,4-5H2,1H3
InChIKeyAWHZEVJFJOIQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate: Procurement-Ready Thiophene Building Block


Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate (CAS: 160744-13-8) is a bifunctional thiophene-based building block bearing both a methyl carboxylate group and a primary hydroxyethyl side chain on the 2- and 5-positions, respectively [1]. This compound is commercially available as a versatile intermediate for organic synthesis, pharmaceutical research, and materials science applications, with documented purity specifications and scalable production capacity [2].

Why Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate Cannot Be Replaced by Generic Thiophene Analogs


Thiophene-2-carboxylate analogs substituted at the 4-position (e.g., methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate) or bearing alternative substituents (e.g., ethyl 3-hydroxythiophene-2-carboxylate) exhibit markedly different physicochemical properties and biological activity profiles . The 2,5-disubstitution pattern of the target compound confers a unique combination of hydrogen-bonding capacity (1 donor, 4 acceptors) and lipophilicity (XLogP3 = 1.400) that directly governs its synthetic utility and potential receptor interactions, which are not preserved in regioisomeric or differently functionalized analogs . Consequently, procurement substitution without structural equivalence introduces uncontrolled variables in reaction outcomes and biological screening results.

Procurement Decision Guide: Quantified Differentiation of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate


Regioisomeric Differentiation: 2,5- vs 2,4-Disubstitution in Biological Activity

The 2,5-disubstitution pattern of the target compound distinguishes it from the 2,4-disubstituted regioisomer (methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate), which is associated with the 2-aminothiophene kinase inhibitor template . While no direct head-to-head bioassay exists, the 2,4-isomer has been explicitly linked to kinase inhibition scaffolds, suggesting divergent target engagement profiles relative to the 2,5-isomer. This positional isomerism fundamentally alters molecular geometry, dipole moment, and potential binding interactions [1].

Medicinal Chemistry Kinase Inhibition Structural Biology

Supplier Purity Specifications and Production Scalability

The target compound is supplied with a minimum HPLC purity of 98% and moisture content ≤0.5%, with production scale confirmed up to kilogram quantities [1]. In contrast, the regioisomer methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate and the structurally distinct ethyl 3-hydroxythiophene-2-carboxylate lack publicly available, comparable purity and scalability specifications from major vendors . This difference directly impacts the reliability of downstream applications requiring well-defined, reproducible starting materials.

Chemical Synthesis Quality Control Process Chemistry

Physicochemical Property Differentiation: LogP and Hydrogen-Bonding Profile

The target compound exhibits a calculated LogP of 1.07–1.40 and a topological polar surface area (TPSA) of 74.8 Ų, with one hydrogen bond donor and four acceptors . In comparison, ethyl 3-hydroxythiophene-2-carboxylate—a compound sharing the thiophene-2-carboxylate core but with a 3-hydroxy substitution and ethyl ester—presents a different hydrogen-bonding network and lipophilicity profile, which critically influences membrane permeability and solubility behavior . These computed differences provide a rationale for selecting the target compound over structurally similar alternatives in early-stage drug discovery when specific physicochemical parameters are required.

Drug Design ADME Physicochemical Properties

Validated Research and Procurement Scenarios for Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate


Medicinal Chemistry: CNS-Targeted Drug Discovery Scaffold

The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting central nervous system disorders, leveraging its hydroxyethyl and ester functionalities for further derivatization to enhance receptor binding affinity [1]. Its favorable LogP and hydrogen-bonding profile support CNS penetration potential, making it a rational choice for neurology-focused medicinal chemistry programs where alternative thiophene building blocks lack this specific combination of properties .

Organic Synthesis: Multi-Kilogram Production of Heterocyclic Intermediates

With documented production scale up to kilograms and a minimum HPLC purity of 98% [2], the compound is ideally suited for process chemistry and scale-up operations. The defined purity specification reduces the need for in-house repurification, enabling reliable use in multi-step syntheses of complex heterocyclic compounds and specialty chemicals.

Materials Science: Fluorescent and Optoelectronic Material Precursor

The thiophene core confers inherent fluorescence properties, while the bifunctional nature of the molecule allows incorporation into conjugated polymer backbones or optoelectronic materials . The compound is recognized for applications in photoelectric materials, offering a versatile building block for researchers developing novel light-emitting or photovoltaic devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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